N~1~-[1-(1-Adamantyl)propyl]-5-bromo-2-(difluoromethoxy)benzamide
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Overview
Description
N~1~-[1-(1-Adamantyl)propyl]-5-bromo-2-(difluoromethoxy)benzamide is a synthetic organic compound that features a unique adamantyl group, a bromine atom, and a difluoromethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1-Adamantyl)propyl]-5-bromo-2-(difluoromethoxy)benzamide typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through the alkylation of adamantane derivatives.
Formation of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(1-Adamantyl)propyl]-5-bromo-2-(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the adamantyl group and the benzamide core.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH~4~) can be employed.
Major Products
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound’s stability and functional groups make it a candidate for the synthesis of advanced materials.
Biological Studies: It can be used in studies to understand the interaction of adamantyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of N1-[1-(1-Adamantyl)propyl]-5-bromo-2-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the bromine and difluoromethoxy groups may contribute to its overall activity . The exact pathways and targets would depend on the specific application and require further research .
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-Adamantyl)propyl]acetamide: Similar structure but lacks the bromine and difluoromethoxy groups.
1-Adamantylacetic acid: Contains the adamantyl group but differs in the functional groups attached.
Uniqueness
N~1~-[1-(1-Adamantyl)propyl]-5-bromo-2-(difluoromethoxy)benzamide is unique due to the combination of the adamantyl group, bromine atom, and difluoromethoxy group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H26BrF2NO2 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-5-bromo-2-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C21H26BrF2NO2/c1-2-18(21-9-12-5-13(10-21)7-14(6-12)11-21)25-19(26)16-8-15(22)3-4-17(16)27-20(23)24/h3-4,8,12-14,18,20H,2,5-7,9-11H2,1H3,(H,25,26) |
InChI Key |
RRNBEUCIJOYMHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=CC(=C4)Br)OC(F)F |
Origin of Product |
United States |
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